molecular formula C25H26N4O2S B2914939 3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole CAS No. 1112444-58-2

3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Cat. No. B2914939
CAS RN: 1112444-58-2
M. Wt: 446.57
InChI Key: RKTJNYCSPWUCKM-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

Researchers have explored the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, such as the compound . For instance, docking studies against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) were performed. This included assessments of toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies reveal the diverse potential applications in the realm of pharmacology and drug design (Faheem, 2018).

Heterocyclic Chemistry

The synthesis of heterocyclic compounds from derivatives like the oxadiazole compound has been studied. This encompasses the creation of diverse structures such as quinoxaline, benzothiadiazine, benzoxadiazine, quinazolinone, and various other heterocycles. The structural variations and synthesis pathways offer insights into the versatility of these compounds in creating a broad range of potentially bioactive molecules (Zohdi, Osman, & Abdelhamid, 1997).

Fungicidal Activity and 3D-QSAR

The fungicidal activity of pyridazinone-substituted 1,3,4-oxadiazoles has been evaluated, showcasing their potential in agricultural applications. Using 3D-QSAR (three-dimensional quantitative structure-activity relationships) methods, researchers have examined the structure-activity relationships of these compounds, providing valuable insights for designing compounds with enhanced fungicidal properties (Zou, Lai, Jin, & Zhang, 2002).

Antimicrobial Activity

Compounds derived from oxadiazole have been studied for their antimicrobial activities, indicating their potential use in developing new antimicrobial agents. This is crucial in the context of rising antibiotic resistance and the need for novel therapeutic options (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Anti-Inflammatory Properties without Gastrotoxicity

Novel oxadiazole derivatives have shown promising results in reducing inflammation without causing acute gastrotoxicity, a common side effect of many anti-inflammatory drugs. This research opens avenues for developing safer anti-inflammatory medications (Szandruk-Bender et al., 2021).

properties

IUPAC Name

3-(3-ethoxyphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-4-30-21-7-5-6-20(15-21)25-26-23(31-29-25)16-32-24-13-12-22(27-28-24)19-10-8-18(9-11-19)14-17(2)3/h5-13,15,17H,4,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTJNYCSPWUCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethoxyphenyl)-5-(((6-(4-isobutylphenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

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